molecular formula C8H15ClO2 B14585144 (2R,3R)-3-chloro-2-propoxyoxane CAS No. 61092-37-3

(2R,3R)-3-chloro-2-propoxyoxane

Cat. No.: B14585144
CAS No.: 61092-37-3
M. Wt: 178.65 g/mol
InChI Key: GYEIUXQWSBQIFW-HTQZYQBOSA-N
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Description

(2R,3R)-3-chloro-2-propoxyoxane is a chiral compound with two stereocenters, making it an interesting subject in stereochemistry This compound is part of the oxane family, which are six-membered cyclic ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-chloro-2-propoxyoxane typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (MCPBA), in a nonaqueous solvent like chloroform or acetone . This reaction proceeds through a concerted mechanism, forming a three-membered oxirane ring, which can then be opened to introduce the chlorine and propoxy groups.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of more stable and scalable reagents, such as magnesium monoperoxyphthalate (MMPP). The reaction conditions are optimized to ensure high yields and purity of the product, often involving controlled temperatures and pressures to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-chloro-2-propoxyoxane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The propoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, forming a simpler oxane derivative.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in reduction reactions.

Major Products

    Substitution: Formation of 2-propoxyoxane derivatives.

    Oxidation: Formation of propoxy aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated oxane derivatives.

Scientific Research Applications

(2R,3R)-3-chloro-2-propoxyoxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-3-chloro-2-propoxyoxane involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in electrophilic reactions, while the propoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-3-chloro-2-propoxyoxane is unique due to its specific combination of a chlorine atom and a propoxy group on an oxane ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

61092-37-3

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

(2R,3R)-3-chloro-2-propoxyoxane

InChI

InChI=1S/C8H15ClO2/c1-2-5-10-8-7(9)4-3-6-11-8/h7-8H,2-6H2,1H3/t7-,8-/m1/s1

InChI Key

GYEIUXQWSBQIFW-HTQZYQBOSA-N

Isomeric SMILES

CCCO[C@H]1[C@@H](CCCO1)Cl

Canonical SMILES

CCCOC1C(CCCO1)Cl

Origin of Product

United States

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